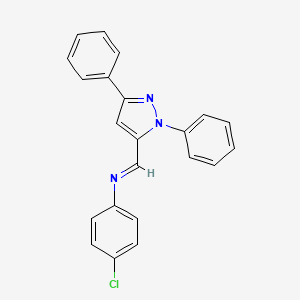![molecular formula C12H12O3S B12893521 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol CAS No. 923267-51-0](/img/structure/B12893521.png)
3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol is an organic compound that features a furan ring attached to a benzene ring through a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol typically involves the reaction of 2-furylmethyl mercaptan with 6-methylbenzene-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((Furan-2-ylmethyl)thio)phenol: Similar structure but lacks the methyl group on the benzene ring.
2-((Furan-2-ylmethyl)thio)-4-methylphenol: Similar structure with the methyl group in a different position on the benzene ring.
Uniqueness
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol is unique due to the specific positioning of the furan and methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may offer advantages in certain applications, such as enhanced antimicrobial or antioxidant properties compared to its analogs.
Eigenschaften
CAS-Nummer |
923267-51-0 |
|---|---|
Molekularformel |
C12H12O3S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
3-(furan-2-ylmethylsulfanyl)-6-methylbenzene-1,2-diol |
InChI |
InChI=1S/C12H12O3S/c1-8-4-5-10(12(14)11(8)13)16-7-9-3-2-6-15-9/h2-6,13-14H,7H2,1H3 |
InChI-Schlüssel |
QHSZMAHVGNEAAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)SCC2=CC=CO2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


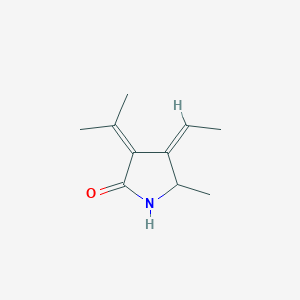
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
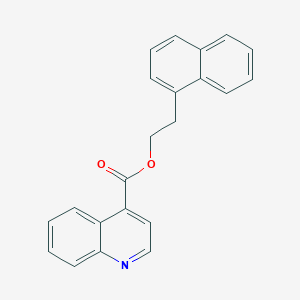
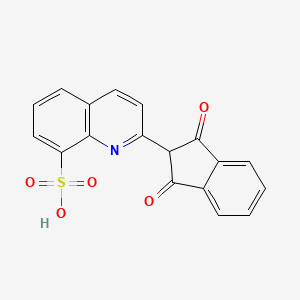
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)

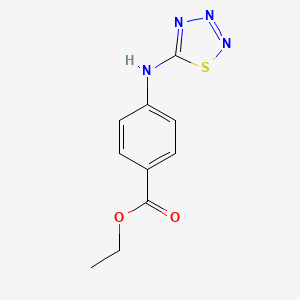
![2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12893472.png)
![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)
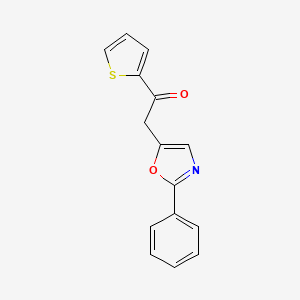
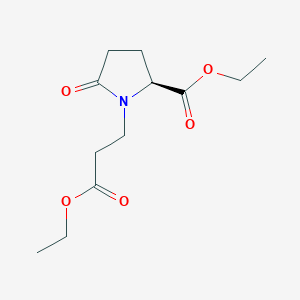
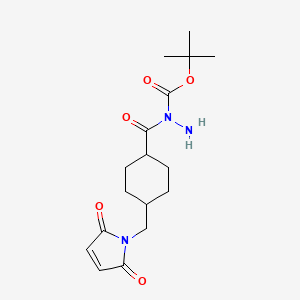
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
